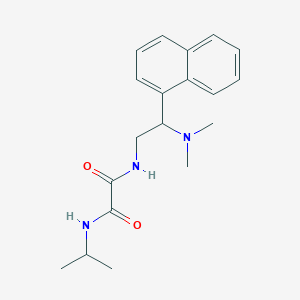

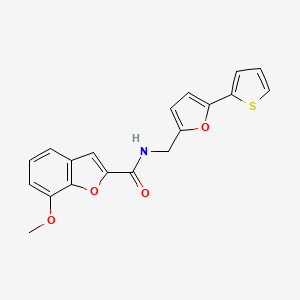

![molecular formula C9H11N3O3S B2913542 [(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea CAS No. 1268035-69-3](/img/structure/B2913542.png)

[(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea” is a complex organic molecule. It is related to a class of compounds that have been synthesized and studied for their potential applications in various fields .

Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is based on a tandem Knoevenagel–Michael protocol .Molecular Structure Analysis

The structure of the synthesized compound was confirmed by 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The compound is involved in multicomponent reactions, which are reactions that involve the formation of multiple bonds in a single operation . These reactions are a promising tool for the creation of diverse molecular structures with enhanced efficiency, reduced waste, and high atom economy .Physical And Chemical Properties Analysis

The compound forms white crystals . Its melting point is 161–163 °C . The compound’s IR spectrum shows absorption bands at 3032 cm−1 (C-H arom.), 1749 cm−1 (C=O pyrone), 1677 cm−1 (C=O b. acid), 1574 cm−1 (C=C Ar), 1448 cm−1 (C=C Ar), 1374 cm−1 (CH3), 1255 cm−1 (C-O), 756 cm−1 (C-H arom.) .Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure and functional groups make it a potential candidate for drug discovery. Researchers can explore its interactions with biological targets, evaluate its pharmacological properties, and design derivatives with enhanced efficacy. For instance, the synthesis of novel thiourea-based compounds could lead to promising antiviral, antibacterial, or antitumor agents .

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools for synthesizing complex molecules. The compound’s reactivity allows it to participate in MCRs, leading to diverse molecular structures. Researchers can explore its use as a building block in one-pot reactions, minimizing waste and improving atom economy .

Corrosion Inhibition

The compound’s antioxidant properties may find applications in corrosion inhibition. By forming a protective film on metal surfaces, it could prevent anodic dissolution and enhance the durability of materials .

Anti-HIV Activity

While further investigation is needed, some studies suggest that derivatives of this compound may exhibit anti-HIV activity. Researchers can explore its potential as a lead compound for developing new antiretroviral agents .

properties

IUPAC Name |

[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3S/c1-4-3-6(13)7(8(14)15-4)5(2)11-12-9(10)16/h3,13H,1-2H3,(H3,10,12,16)/b11-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHANQDPCTIFJEZ-VZUCSPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=NNC(=S)N)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)/C(=N/NC(=S)N)/C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E)-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino]thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

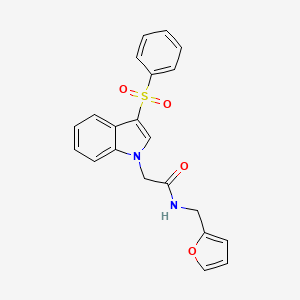

![(1S,2R,4S,5S,6R)-6-(Bromomethyl)-8-oxatricyclo[3.2.1.02,4]octane](/img/structure/B2913461.png)

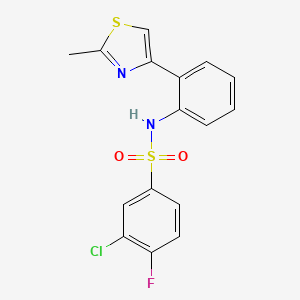

![5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2913468.png)

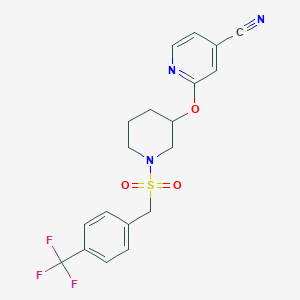

![N-benzyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2913469.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-sulfonamide](/img/structure/B2913473.png)

![tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2913480.png)